molecular formula C18H21N3O2S B15121465 N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide

Cat. No.: B15121465
M. Wt: 343.4 g/mol
InChI Key: YXFCXFGKXJQZIC-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The morpholine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the thiazole and morpholine intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C18H21N3O2S/c22-17(19-14-6-7-14)16-11-21(8-9-23-16)10-15-12-24-18(20-15)13-4-2-1-3-5-13/h1-5,12,14,16H,6-11H2,(H,19,22)

InChI Key

YXFCXFGKXJQZIC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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